molecular formula C16H16N2O5S B2514798 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide CAS No. 1351653-47-8

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide

Cat. No. B2514798
CAS RN: 1351653-47-8
M. Wt: 348.37
InChI Key: UEBJYVSTUFIIPK-UHFFFAOYSA-N
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Description

The compound "N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide" is a novel chemical entity with potential interest in various fields of chemistry and pharmacology. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related oxalamide compounds has been explored in the literature. For instance, a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, which involves the classical Meinwald rearrangement and a new rearrangement sequence . This methodology could potentially be adapted for the synthesis of "N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of closely related compounds has been characterized, revealing details such as molecular conformations and hydrogen bonding patterns . For example, the crystal structure of a pyrazole derivative with a benzo[d][1,3]dioxol moiety has been determined, showing a dihedral angle between the pyrazole and thiophene rings, which indicates a twisted conformation . This information can be used to hypothesize about the molecular conformation of "N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide" and predict its potential intermolecular interactions.

Chemical Reactions Analysis

The reactivity of similar compounds can provide insights into the chemical reactions that "N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide" might undergo. For instance, the formation of a stable complex of a heterocycle with dimethylformamide suggests that the compound may also form stable complexes with suitable solvents or reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, including their crystal and electronic structures . Such studies often involve spectral characterization, X-ray crystallography, and theoretical calculations, such as density functional theory (DFT) . These analyses can provide valuable information about the stability, solubility, and electronic properties of "N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide."

Scientific Research Applications

Histone Deacetylase Inhibitors

Compounds structurally related to N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide have been explored for their potential as histone deacetylase (HDAC) inhibitors. For instance, 3-(4-Aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides showed significant in vitro inhibitory activity against maize HD2, suggesting potential applications in cancer therapy and epigenetic regulation (Mai et al., 2004).

Antitumor Agents

Derivatives similar to the specified compound have been synthesized and evaluated for their antitumor properties. Novel 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)Benzenesulfonamides demonstrated cytotoxic activity against various cancer cell lines, indicating potential for chemotherapy applications (Tomorowicz et al., 2020).

Electrochromic Materials

Research into the synthesis and application of dendronized electrochromic polymers based on poly(3,4-ethylenedioxythiophene) highlights the interest in developing materials with adjustable optical properties for use in smart windows and displays. The study of these polymers shows the potential for creating materials that can switch between transparent and opaque states, driven by electrical input (Krishnamoorthy et al., 2002).

Organic Photovoltaics

Investigations into the efficiency improvement of polymer solar cells through the use of specific organic compounds suggest potential applications in renewable energy. For example, compounds like indene-C60 bisadduct used as electron-cascade acceptors in polymer solar cells have shown to increase power conversion efficiency, illustrating the role of molecular engineering in enhancing solar energy capture (Cheng et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Given the presence of the benzo[d][1,3]dioxol-5-yl group, it’s possible that the compound could interact with biological targets in a manner similar to other compounds containing this group .

Future Directions

Future research could involve synthesizing this compound and studying its biological activity. Given the presence of the benzo[d][1,3]dioxol-5-yl group, it could be interesting to investigate whether this compound has similar biological activities to other compounds containing this group .

properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-9-4-5-24-14(9)11(19)7-17-15(20)16(21)18-10-2-3-12-13(6-10)23-8-22-12/h2-6,11,19H,7-8H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBJYVSTUFIIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide

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